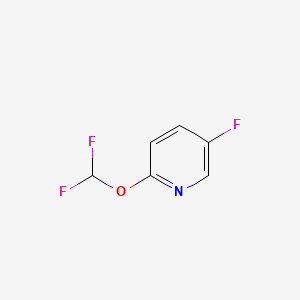

2-(Difluoromethoxy)-5-fluoropyridine

Beschreibung

Significance of Fluorine Incorporation in Organic Molecules for Biological and Material Sciences

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. google.comuni.lusynquestlabs.com Due to its high electronegativity, small size, and the strength of the carbon-fluorine bond, fluorine can influence a molecule's conformation, pKa, metabolic stability, and membrane permeability. google.comnih.govnih.govnih.gov For instance, replacing a hydrogen atom or a hydroxyl group with fluorine can block metabolic oxidation, a common pathway for drug deactivation in the body. synquestlabs.comnih.gov This enhanced metabolic stability can lead to a longer biological half-life and improved pharmacokinetic profiles of drug candidates. synquestlabs.com Furthermore, the strategic placement of fluorine can increase the binding affinity of a molecule to its target protein, thereby enhancing its potency. google.comuni.lu In material sciences, fluorination is employed to create materials with unique properties, such as increased thermal stability and chemical resistance.

The difluoromethoxy group (-OCF₂H) is a particularly interesting fluorinated substituent. It is considered a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl, thiol, or amine groups. google.comgoogle.com This group can enhance a compound's lipophilicity and metabolic stability, making it a valuable addition in the design of new bioactive molecules. google.comgoogle.com

Pyridine (B92270) as a Foundational Heterocyclic Scaffold in Drug Discovery and Agrochemical Development

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a ubiquitous scaffold in medicinal chemistry and agrochemical research. chemicalbook.com Its presence in numerous natural products and synthetic compounds with diverse biological activities underscores its importance. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, enabling interactions with biological targets.

The pyridine ring is a key component in a wide array of approved drugs and agricultural products. chemicalbook.com Its derivatives have been successfully developed as antiviral, anti-inflammatory, and anticancer agents, among others. The ability to modify the pyridine ring at various positions allows for the fine-tuning of a compound's steric and electronic properties to optimize its biological activity and safety profile.

Positional Isomerism and Substituent Effects on Pyridine Ring Systems

The reactivity and properties of a substituted pyridine are highly dependent on the nature and position of the substituents on the ring. The nitrogen atom in pyridine is electron-withdrawing, which deactivates the ring towards electrophilic substitution compared to benzene. This effect is most pronounced at the ortho (2- and 6-) and para (4-) positions, making the meta (3- and 5-) positions generally more susceptible to electrophilic attack.

Conversely, nucleophilic substitution is favored at the electron-deficient ortho and para positions, especially if a good leaving group is present. The electronic nature of a substituent—whether it is electron-donating or electron-withdrawing—further modulates the reactivity of the pyridine ring. google.com For example, an electron-donating group can increase the electron density of the ring, making it more susceptible to electrophilic attack, while an electron-withdrawing group will have the opposite effect. google.com

Positional isomerism, where substituents occupy different positions on the pyridine ring, can lead to significant differences in the physical and chemical properties of the resulting molecules. These differences can manifest in altered reaction outcomes, biological activities, and photophysical properties.

Contextualizing 2-(Difluoromethoxy)-5-fluoropyridine within Fluorinated Pyridine Chemistry

This compound is a specialized chemical entity that combines the key features discussed above: a pyridine core, a fluorine substituent, and a difluoromethoxy group. The fluorine atom at the 5-position and the difluoromethoxy group at the 2-position are expected to significantly influence the electronic properties and reactivity of the pyridine ring.

While specific research on this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds explored in medicinal and agricultural chemistry. The synthesis of such a molecule would likely involve multi-step processes, potentially starting from a di-substituted pyridine and introducing the difluoromethoxy group in a key step. The synthesis of related compounds, such as 2,3-difluoro-5-(trifluoromethyl)pyridine, often involves halogen exchange reactions where chlorine atoms are replaced by fluorine using reagents like potassium fluoride (B91410) (KF) or cesium fluoride (CsF). The introduction of the difluoromethoxy group can be achieved through various methods, including visible light photoredox catalysis. google.com

The presence of both a fluorine atom and a difluoromethoxy group suggests that this compound is designed to have tailored properties, likely for use as an intermediate in the synthesis of more complex molecules with potential biological activity. Its structural relatives, such as 2-(2,4-difluorophenyl)-5-fluoropyridine, have been investigated for applications in photoredox catalysis and have shown potential in preclinical screenings for diseases like visceral leishmaniasis.

Interactive Data Table: Physicochemical Properties of this compound

Below are some of the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₄F₃NO | PubChem |

| Molecular Weight | 163.02 g/mol | PubChem |

| CAS Number | 1214360-67-4 | |

| SMILES | C1=CC(=NC=C1OC(F)F)F | PubChem |

| InChI | InChI=1S/C6H4F3NO/c7-5-2-1-4(3-10-5)11-6(8)9/h1-3,6H | PubChem |

| InChIKey | YAYNBQKHBNEVLX-UHFFFAOYSA-N | PubChem |

| Predicted XlogP | 2.2 | PubChem |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(difluoromethoxy)-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO/c7-4-1-2-5(10-3-4)11-6(8)9/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZLKMUSRWOOVGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744609 | |

| Record name | 2-(Difluoromethoxy)-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214360-67-4 | |

| Record name | 2-(Difluoromethoxy)-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 2 Difluoromethoxy 5 Fluoropyridine

Transformations Involving the Difluoromethoxy Group

Stability and Chemical Modifications of the -OCHF₂ Moiety

The difluoromethoxy group generally exhibits high stability, which is advantageous for its incorporation into complex molecules. However, it is not entirely inert and can undergo specific transformations. For instance, in the related compound 2-(difluoromethoxy)-5-nitropyridine, the difluoromethoxy group can be displaced by nucleophiles under suitable reaction conditions. This suggests that the electron-withdrawing nature of the pyridine (B92270) ring, further activated by substituents like a nitro group, can render the difluoromethoxy group susceptible to nucleophilic attack.

Furthermore, the difluoromethyl group can be conceptualized as a masked nucleophile. acs.org This reactivity has been harnessed by converting difluoromethyl (hetero)arenes into ArCF₂⁻ transfer reagents, which can then react with various electrophiles to form new carbon-carbon bonds. acs.org This approach highlights the potential for the -OCHF₂ group to participate in reactions beyond simple displacement, acting as a precursor to a reactive difluorobenzyl anion equivalent.

Reactivity of the Fluorine Atom on the Pyridine Ring

The fluorine atom at the 5-position of the pyridine ring is a primary site for chemical modification, primarily through nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Displacement Reactions of Pyridyl Fluorides

The fluorine atom on a pyridine ring is an excellent leaving group in nucleophilic aromatic substitution reactions. nih.govacs.orgnih.gov The high electronegativity of fluorine accelerates these reactions compared to other halogens like chlorine. acs.org For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine. acs.orgresearchgate.net This enhanced reactivity allows for the displacement of the pyridyl fluoride (B91410) under mild conditions with a wide array of nucleophiles, including those based on nitrogen, oxygen, and sulfur. nih.gov

In the context of 2-(difluoromethoxy)-5-fluoropyridine, the fluorine at the 5-position is susceptible to nucleophilic attack. The electron-withdrawing nature of both the pyridine nitrogen and the 2-(difluoromethoxy) group enhances the electrophilicity of the carbon atom to which the fluorine is attached, facilitating its displacement.

Activation and Selective Functionalization at the Fluorine-Bearing Position

The inherent reactivity of the C-F bond on the pyridine ring allows for its selective functionalization. The fluorine atom can be displaced by various nucleophiles, enabling the introduction of diverse functional groups at this position. This strategy is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies, where a range of substituents can be systematically introduced. nih.gov The mild conditions required for the SNAr of fluoropyridines make this approach compatible with a variety of functional groups within the molecule. nih.gov

Electrophilic and Radical Functionalization of the Pyridine Nucleus

While the pyridine ring is generally electron-deficient, it can still undergo electrophilic and radical functionalization under specific conditions.

Classical electrophilic aromatic substitution on pyridines typically requires harsh conditions and can lead to mixtures of products. acs.org However, modern methods have been developed for more selective functionalization. For instance, N-alkenoxypyridinium salts can act as electrophilic alkylating agents for the synthesis of α-aryl/heteroaryl ketones from pyridines. nih.gov

Radical functionalization, such as Minisci-type reactions, provides another avenue for modifying the pyridine core. nih.gov These reactions involve the addition of carbon-centered radicals to the heteroarene. nih.gov Additionally, methods for the C-H fluorination of pyridines using radical processes have been developed. rsc.org For example, pyridine N-oxyl radicals can promote C-H fluorination through a single-electron transfer (SET) process. rsc.org Photoredox catalysis has also emerged as a powerful tool for generating radical intermediates under mild conditions, enabling the introduction of trifluoromethoxy and difluoromethoxy groups. nih.gov

Transition-Metal-Catalyzed Cross-Coupling Reactions at Various Positions

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, and they are highly applicable to the functionalization of this compound.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with a halide or triflate. libretexts.orgnih.gov It is a versatile method for creating biaryl compounds and can be applied to functionalize the pyridine ring at the position of the fluorine atom (after conversion to a more suitable leaving group if necessary) or at other positions via C-H activation. libretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.orgnih.govlibretexts.org It is a powerful method for introducing a wide variety of amino groups onto the pyridine ring, typically at the position of the fluorine atom. wikipedia.orgresearchgate.net The reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org

Sonogashira Coupling: This reaction utilizes a palladium catalyst and a copper co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov It is a reliable method for introducing alkynyl groups onto the pyridine ring, again typically by displacing the fluorine atom. wikipedia.orgnih.govyoutube.com

These cross-coupling reactions offer a high degree of control and can be used to selectively introduce a wide range of substituents at different positions on the this compound scaffold, further expanding its utility in the synthesis of complex molecules. organicreactions.orgmit.eduresearchgate.netbeilstein-journals.orgdntb.gov.uanih.govacs.org

Table of Research Findings:

| Reaction Type | Key Features | Relevant Findings |

|---|---|---|

| Nucleophilic Displacement of -OCHF₂ | Can be displaced by nucleophiles under certain conditions. | The electron-withdrawing nature of the pyridine ring and other substituents facilitates this reaction. |

| Nucleophilic Displacement of Pyridyl Fluoride | Fluorine is an excellent leaving group, leading to rapid SNAr reactions. acs.orgresearchgate.net | The reaction of 2-fluoropyridine with NaOEt is 320 times faster than with 2-chloropyridine. acs.org |

| Electrophilic Functionalization | Generally requires harsh conditions for pyridines. acs.org | N-alkenoxypyridinium salts can serve as electrophilic alkylating agents. nih.gov |

| Radical Functionalization | Minisci-type reactions and photoredox catalysis are common methods. nih.govnih.gov | Pyridine N-oxyl radicals can promote C-H fluorination. rsc.org |

| Suzuki-Miyaura Coupling | Pd-catalyzed C-C bond formation using organoborons. libretexts.org | Widely used for creating biaryl structures. libretexts.orgnih.gov |

| Buchwald-Hartwig Amination | Pd-catalyzed C-N bond formation with amines. wikipedia.orgnih.gov | Offers broad substrate scope and functional group tolerance. wikipedia.orglibretexts.org |

| Sonogashira Coupling | Pd/Cu-catalyzed C-C bond formation with terminal alkynes. wikipedia.orgnih.gov | Effective for introducing alkynyl moieties. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com |

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Substitutions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. wikipedia.orggoogleapis.com In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position, typically by displacing a halogen atom (commonly chlorine or bromine). The general mechanism involves the oxidative addition of the halo-pyridine to a palladium(0) complex, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the desired biaryl product. wikipedia.org

While specific examples for this compound are not extensively documented in readily available literature, the reactivity of similar 2-halopyridines in Suzuki-Miyaura couplings is well-established. nih.govresearchgate.net The success of these reactions often depends on the choice of catalyst, ligand, base, and solvent. For electron-deficient pyridines, the use of electron-rich and sterically hindered phosphine (B1218219) ligands, such as those from the Buchwald or Fu laboratories, often proves beneficial. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Halopyridine Derivatives

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 |

| 2 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 92 |

| 3 | 2-Chloro-5-nitropyridine | 3-Thienylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 85 |

This table presents generalized conditions for related compounds and serves as a predictive model for the reactivity of this compound.

Buchwald-Hartwig Amination and Other C-N Bond Formations

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general and efficient method for the formation of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgclockss.org For a substrate like this compound, this reaction would enable the introduction of a diverse array of primary and secondary amines at the 2-position, leading to valuable intermediates for drug discovery. The catalytic cycle mirrors that of the Suzuki-Miyaura coupling, involving a palladium catalyst that facilitates the coupling of the amine with the aryl halide. clockss.org

The reactivity of 2-halopyridines in Buchwald-Hartwig aminations is well-documented, with the choice of ligand being crucial for achieving high yields and broad substrate scope. acs.org Bidentate phosphine ligands and bulky, electron-rich monophosphine ligands are commonly employed to facilitate the reductive elimination step, which is often rate-limiting. wikipedia.org

Table 2: Illustrative Conditions for Buchwald-Hartwig Amination of 2-Halopyridines

| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Chloropyridine | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 98 |

| 2 | 2-Bromopyridine | Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | 80 | 95 |

| 3 | 2-Chloro-5-trifluoromethylpyridine | n-Butylamine | Pd(OAc)₂ / DavePhos | Cs₂CO₃ | Toluene | 110 | 88 |

This table provides representative conditions for analogous compounds, suggesting potential pathways for the amination of this compound.

Other Cross-Coupling Methodologies for C-C, C-S, and C-O Bond Formation

Beyond Suzuki-Miyaura and Buchwald-Hartwig reactions, other cross-coupling methodologies can be employed to further functionalize the 2-position of the pyridine ring.

C-S Bond Formation: The synthesis of aryl thioethers can be achieved through palladium or copper-catalyzed coupling of 2-halo-5-(difluoromethoxy)pyridine with thiols. These reactions are valuable for introducing sulfur-containing moieties into the pyridine core.

C-O Bond Formation: The formation of aryl ethers via cross-coupling reactions, such as the Buchwald-Hartwig C-O coupling or Ullmann condensation, allows for the introduction of alkoxy or aryloxy groups. These reactions typically require a copper or palladium catalyst and a suitable base. nih.gov

The development of these coupling reactions for this compound would significantly expand its synthetic utility.

Chemo- and Regioselective Derivatization Strategies

The presence of two different halogen atoms (fluorine at C5) and a difluoromethoxy group (at C2) on the pyridine ring opens up possibilities for chemo- and regioselective derivatization.

The C-F bond at the 5-position is generally less reactive in palladium-catalyzed cross-coupling reactions compared to a C-Cl or C-Br bond at the 2-position. This difference in reactivity allows for selective functionalization at the 2-position while leaving the 5-fluoro substituent intact.

Furthermore, directed ortho-metalation (DoM) strategies can be envisioned. The pyridine nitrogen can direct lithiation to the C6 position. However, the electronic effects of the substituents at C2 and C5 would play a significant role in determining the site of deprotonation. For instance, the fluorine at C5 is known to direct lithiation to the C4 position in some pyridine systems. acs.org A careful choice of the organolithium reagent and reaction conditions would be crucial for achieving high regioselectivity. The resulting organolithium species can then be trapped with various electrophiles to introduce a wide range of functional groups.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 2-(Difluoromethoxy)-5-fluoropyridine. By analyzing the spectra from different nuclei (¹H, ¹³C, and ¹⁹F), a complete and unambiguous assignment of the molecule's constitution can be achieved.

In the ¹H NMR spectrum, the proton of the difluoromethoxy (-OCF₂H) group is highly characteristic. It appears as a triplet due to coupling with the two adjacent fluorine atoms (a ¹H-⁹F coupling, denoted as ²JHF). Based on data from analogous compounds, this signal is typically observed in the range of δ 6.5–7.3 ppm with a coupling constant of approximately 71–73 Hz. rsc.orgrsc.org

The pyridine (B92270) ring contains three aromatic protons. Their chemical shifts and multiplicities are influenced by the electronic effects of the nitrogen atom, the C5-fluorine, and the C2-difluoromethoxy group. The coupling patterns are complex, showing not only proton-proton (³JHH, ⁴JHH) couplings but also proton-fluorine couplings (JHF) over several bonds. wordpress.comnih.gov The proton at the C6 position is expected to appear as a doublet of doublets, influenced by the neighboring C5-fluorine and the C4-proton. The C4 proton would likely be a doublet of triplets or a more complex multiplet, while the C3 proton signal would also be a complex multiplet.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The carbon of the difluoromethoxy group (-OC F₂H) is readily identifiable as a triplet due to the large one-bond carbon-fluorine coupling (¹JCF). This coupling constant is typically in the range of 250–275 Hz. rsc.orgrsc.org

The five carbons of the pyridine ring are also subject to C-F couplings of varying magnitudes, which aids in their assignment. The carbon directly bonded to the fluorine at C5 will show a large one-bond coupling constant (¹JCF), while the other carbons will exhibit smaller two-, three-, or four-bond couplings (²JCF, ³JCF, ⁴JCF). acdlabs.com The carbon at C2, bonded to the difluoromethoxy group, will also be split into a triplet by the two fluorine atoms of that group. rsc.org

¹⁹F NMR is particularly informative for fluorinated compounds as it directly observes the fluorine nuclei. nih.gov For this compound, two distinct signals are expected.

Difluoromethoxy Group (-OCF₂H): The two chemically equivalent fluorine atoms of this group appear as a doublet, resulting from coupling to the single proton (²JFH). The chemical shift for such groups typically falls in the range of δ -80 to -92 ppm, with a coupling constant that mirrors the proton coupling, approximately 71–73 Hz. rsc.orgrsc.org

Pyridine Ring Fluorine (C5-F): A second signal corresponds to the single fluorine atom attached to the pyridine ring. Its chemical shift and multiplicity will be determined by its electronic environment and couplings to the nearby aromatic protons (primarily ³JHF and ⁴JHF). wordpress.comspectrabase.com

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | -OCH F₂ | ~6.5 - 7.3 | Triplet (t) | ²JHF ≈ 72 |

| ¹H | Aromatic-H | ~7.0 - 8.5 | Multiplets (m) | JHH, JHF |

| ¹³C | -OC F₂H | ~115 - 120 | Triplet (t) | ¹JCF ≈ 260 |

| ¹³C | Aromatic-C | ~110 - 165 | Singlets, Doublets, Triplets | JCF |

| ¹⁹F | -OCF ₂H | ~-80 to -92 | Doublet (d) | ²JFH ≈ 72 |

| ¹⁹F | C5-F | Variable | Multiplet (m) | JFH |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and confirming the elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, typically with an accuracy of less than 5 ppm. rsc.org This allows for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₆H₄F₃NO. The theoretical exact mass can be calculated and compared to the experimental value to confirm the composition. HRMS analysis also reveals isotopic patterns and characteristic fragmentation patterns upon ionization, which serve as a fingerprint to further corroborate the proposed structure.

Table 2: Predicted HRMS Data for this compound (C₆H₄F₃NO)

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₄F₃NO |

| Theoretical Monoisotopic Mass | 163.02450 u |

| Common Adduct Ion [M+H]⁺ | 164.03178 u |

| Common Adduct Ion [M+Na]⁺ | 186.01372 u |

Chromatographic Techniques for Separation, Purification, and Quantification

Chromatographic methods are indispensable for separating this compound from starting materials, byproducts, and solvents, as well as for assessing its purity and performing quantitative analysis. taylorfrancis.com

Common techniques include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice of method depends on the compound's volatility and polarity. Given its structure, both GC and reversed-phase HPLC (RP-HPLC) are viable options for purity analysis. nih.govphcogcommn.org For preparative purposes, flash column chromatography is a standard technique used to purify the compound after synthesis. rsc.org The selection of the stationary and mobile phases is crucial for achieving optimal separation. phcogcommn.org

Table 3: Application of Chromatographic Techniques for this compound

| Technique | Primary Application | Typical Stationary/Mobile Phases |

|---|---|---|

| Flash Column Chromatography | Purification post-synthesis | Stationary: Silica (B1680970) Gel Mobile: Hexane/Ethyl Acetate (B1210297) gradient |

| Gas Chromatography (GC) | Purity assessment, quantification | Stationary: Capillary column (e.g., HP-5MS) Mobile: Inert carrier gas (e.g., Helium) |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification | Stationary: Reversed-phase (e.g., C18) Mobile: Acetonitrile (B52724)/Water or Methanol/Water gradient |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, offering high resolution and sensitivity.

The separation mechanism in RP-HPLC relies on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. For pyridine derivatives, which can exhibit basic properties due to the nitrogen atom, careful method development is crucial to achieve symmetric peak shapes and reproducible retention times. chromforum.orghelixchrom.comhelixchrom.com The basicity of the pyridine ring (pKa typically around 5.2-6) can lead to interactions with residual silanol (B1196071) groups on standard silica-based C18 columns, resulting in peak tailing. chromforum.orghelixchrom.com To mitigate these effects, several strategies can be employed, such as using end-capped columns (e.g., Hypersil BDS, ACE SuperC18) or adding modifiers like trifluoroacetic acid (TFA) to the mobile phase to suppress silanol activity. chromforum.orgresearchgate.net

Fluorinated stationary phases also present a viable alternative, offering different selectivity compared to traditional alkyl phases due to dipole-dipole and π-π interactions, which can be advantageous for separating fluorinated compounds. chromatographyonline.com

A typical HPLC method for the analysis of this compound would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. researchgate.netresearchgate.net Detection is commonly performed using a UV detector, as the pyridine ring provides a suitable chromophore.

Table 1: Representative HPLC Parameters for Analysis

| Parameter | Value/Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | Isocratic or Gradient (e.g., 30-70% B over 15 min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development and may require optimization.

Preparative and Analytical Column Chromatography

Column chromatography is an essential technique for the purification of synthesized compounds like this compound on both small (analytical) and large (preparative) scales. The principle relies on the differential adsorption of components in a mixture to a solid stationary phase as a liquid mobile phase passes through it.

For pyridine derivatives, silica gel is the most commonly used stationary phase. nih.govrsc.org The separation is influenced by the polarity of the analyte, the mobile phase (eluent), and the stationary phase. A solvent system is chosen to provide a differential migration rate for the target compound relative to impurities. Typically, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is used. nih.govrsc.org The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the product, and finally more polar byproducts.

The progress of the separation is monitored by Thin-Layer Chromatography (TLC), which helps in selecting the appropriate solvent system and identifying the fractions containing the purified compound. Once collected, the solvent is evaporated to yield the isolated this compound.

Table 3: General Column Chromatography Parameters for Purification

| Parameter | Description |

| Stationary Phase | Silica Gel (e.g., 60 Å, 230-400 mesh) |

| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexanes (e.g., starting from 5:95) |

| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |

| Fraction Collection | Based on TLC analysis of eluted fractions |

The specific solvent ratio is highly dependent on the impurity profile of the crude product.

Elemental Analysis and X-ray Crystallography for Solid-State Characterization

Once purified, confirming the elemental composition and, if possible, the three-dimensional structure of this compound is critical.

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. osti.govrsc.org For organofluorine compounds, direct fluorine analysis can also be performed, often through methods like combustion ion chromatography (CIC). chromatographyonline.comnih.gov The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula (C₆H₄F₃NO). A close correlation between the experimental and theoretical values provides strong evidence for the compound's purity and elemental composition.

Computational and Theoretical Chemistry Studies of 2 Difluoromethoxy 5 Fluoropyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods provide a detailed picture of electron distribution and its influence on molecular geometry and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized molecular geometry and electronic properties of molecules. For 2-(Difluoromethoxy)-5-fluoropyridine, DFT calculations can predict bond lengths, bond angles, and dihedral angles, establishing the most stable three-dimensional structure.

Quantum chemical calculations are also employed to predict spectroscopic data, which can be compared with experimental results for structure verification. Methods like DFT can calculate vibrational frequencies corresponding to infrared (IR) and Raman spectra. For this compound, these calculations would help identify characteristic vibrational modes, such as the C-F, C-O, and pyridine (B92270) ring stretching and bending vibrations. rsc.org

Furthermore, nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be predicted. These predictions are highly sensitive to the electronic environment of each nucleus, and their correlation with experimental spectra provides strong evidence for the calculated molecular structure.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. github.io MD simulations are crucial for understanding the conformational flexibility of the 2-(difluoromethoxy) group in this compound. The rotation around the C-O bond can lead to different conformers, and MD simulations can explore the energy landscape of these rotational states, identifying the most populated conformations in various environments (e.g., in a vacuum, in solution, or within a protein binding site).

MD simulations also provide insights into intermolecular interactions. By simulating the compound in a solvent like water, one can observe the formation and dynamics of hydrogen bonds and other non-covalent interactions. nih.gov In the context of drug design, simulating the interaction between this compound and a biological target, such as an enzyme, can reveal key binding modes and the stability of the protein-ligand complex. nih.gov The accuracy of these simulations depends heavily on the quality of the force field used, which defines the potential energy of the system. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design (Focus on methodology and principles)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method is a cornerstone of rational drug design.

The core principle of QSAR involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., LogP). A statistical model, often using methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), is then built to correlate these descriptors with the observed activity (e.g., IC₅₀ values). chemrevlett.comchemrevlett.comresearchgate.net

For designing derivatives of this compound, a QSAR study would involve synthesizing or computationally generating a library of analogues with varied substituents. After calculating relevant descriptors, a model would be trained on compounds with experimentally measured activity. The statistical quality of the QSAR model is assessed using parameters like the coefficient of determination (R²), the cross-validated R² (Q²), and the root-mean-square error (RMSE). nih.gov A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, prioritizing the most promising candidates for synthesis and testing, thereby saving time and resources. chemrevlett.com

Table 1: Key Statistical Parameters in QSAR Model Evaluation

| Parameter | Description | Good Model Indication |

| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable (activity) that is predictable from the independent variables (descriptors). | Values closer to 1.0 indicate a better fit. chemrevlett.com |

| Q² (Cross-validated R²) | An indicator of the predictive power of the model, typically calculated using leave-one-out (LOO) or leave-many-out (LMO) cross-validation. | High values (typically > 0.5) suggest good predictive ability. chemrevlett.com |

| RMSE (Root-Mean-Square Error) | Measures the differences between values predicted by a model and the values observed. | Lower values indicate a better fit to the data. nih.gov |

Mechanistic Insights into Synthetic Transformations and Reaction Pathways

Computational chemistry provides a powerful platform for investigating the mechanisms of chemical reactions. For the synthesis of this compound and its subsequent transformations, DFT calculations can be used to map out the entire reaction pathway. This involves locating the structures of reactants, intermediates, transition states, and products.

A likely synthetic route to this compound involves nucleophilic aromatic substitution (SₙAr) on a more heavily fluorinated pyridine, such as pentafluoropyridine (B1199360). nih.gov The reaction of pentafluoropyridine with a nucleophile typically occurs at the 4-position, followed by the 2-position. nih.gov Computational models can calculate the activation energies for substitution at each position, explaining the observed regioselectivity. Similarly, the functionalization of this compound itself, for instance, via another SₙAr reaction targeting one of the fluorine atoms, can be modeled. The reaction of a 2-fluoropyridine (B1216828) with a nucleophile is often significantly faster than that of a 2-chloropyridine, a phenomenon that can be rationalized by calculating the energetics of the addition-elimination mechanism. nih.gov These mechanistic studies help in optimizing reaction conditions and predicting potential side products.

Prediction of Key Physicochemical Descriptors through Computational Methods

Computational methods are routinely used to predict key physicochemical properties that are critical for a compound's behavior, particularly in biological systems. Properties such as lipophilicity (LogP), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and molecular weight are essential for assessing a molecule's potential as a drug candidate (e.g., using Lipinski's Rule of Five).

Various software and web-based tools can rapidly calculate these descriptors for this compound. These predictions are based on the molecule's structure and rely on algorithms derived from large datasets of experimental values. For example, LogP, the partition coefficient between octanol (B41247) and water, indicates the molecule's hydrophobicity, which affects its absorption and distribution. TPSA is correlated with a molecule's ability to permeate cell membranes. nih.gov

Table 2: Predicted Physicochemical Properties for this compound

Note: These values are computationally predicted and may vary slightly between different prediction software.

| Property | Predicted Value | Significance |

| Molecular Formula | C₆H₄F₃NO | - |

| Molecular Weight | 167.10 g/mol | Affects diffusion and transport properties. |

| cLogP (Lipophilicity) | ~1.5 - 2.0 | Indicates moderate lipophilicity, favorable for membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~38.0 Ų | Suggests good potential for oral bioavailability. nih.gov |

| Hydrogen Bond Donors | 0 | - |

| Hydrogen Bond Acceptors | 4 (N, O, 2x F) | Influences solubility and binding interactions. |

| Rotatable Bonds | 2 | Relates to conformational flexibility. |

Applications of 2 Difluoromethoxy 5 Fluoropyridine As a Key Synthetic Intermediate

Role in Medicinal Chemistry as a Privileged Scaffold Building Block

The pyridine (B92270) scaffold is a cornerstone of drug discovery, and its functionalization is a key area of research. researchgate.net 2-(Difluoromethoxy)-5-fluoropyridine serves as a highly valuable starting material, offering a unique combination of a difluoromethoxy group and a fluorine substituent on this privileged heterocyclic core.

Construction of Novel Pyridine-Based Bioactive Molecules

The development of new bioactive molecules often relies on the synthesis of derivatives from a core structure. nih.gov this compound is utilized as this core to construct new chemical entities. The difluoromethoxy group (-OCHF2) is particularly significant as it can act as a bioisostere of other functional groups, like a hydroxyl or methoxy (B1213986) group, while potentially improving metabolic stability and modulating the molecule's electronic character. ddvppesticide.com The additional fluorine atom at the 5-position further influences the pyridine ring's properties, making it an attractive starting point for creating diverse libraries of compounds for biological screening.

Integration into Diverse Heterocyclic Systems for Drug Discovery

Modern drug discovery often involves the creation of complex molecules by combining different heterocyclic ring systems. mdpi.com this compound is a versatile building block that can be chemically modified to facilitate its integration into larger, more diverse structures. For example, the pyridine ring can undergo various coupling reactions, allowing for the attachment of other aromatic or heterocyclic moieties. This synthetic flexibility enables chemists to systematically explore the chemical space around the core scaffold, a crucial process in the search for new therapeutic agents.

Utilization in Agrochemical Research and Development

The pyridine ring is a well-established toxophore in the agrochemical industry, forming the backbone of numerous successful pesticides. nih.govagropages.com The introduction of fluorine-containing substituents is a proven strategy for enhancing the efficacy, metabolic stability, and spectrum of activity of these products. ddvppesticide.comresearchgate.net

Precursor for the Synthesis of Novel Herbicides

Many commercial herbicides are pyridine derivatives that function by inhibiting essential plant enzymes. nih.govnih.gov For instance, herbicides containing a trifluoromethylpyridine moiety, a related structure, are known to act as inhibitors of enzymes like acetyl-CoA carboxylase (ACCase) or protoporphyrinogen (B1215707) oxidase (PPO). nih.govnih.gov The unique electronic signature of this compound makes it a valuable precursor for creating new herbicidal compounds. Researchers can synthesize derivatives from this building block to target specific plant enzymes or to develop herbicides with novel modes of action, potentially overcoming existing weed resistance issues. nih.govregulations.gov

Building Block for Insecticides and Fungicides

The pyridine framework is also integral to the design of many modern insecticides and fungicides. nih.govagropages.comccspublishing.org.cn The incorporation of fluorinated groups like difluoromethoxy can enhance the lipophilicity of a compound, improving its ability to penetrate the waxy cuticle of insects or the cell walls of fungi. ddvppesticide.com Furthermore, these groups can increase the metabolic stability of the molecule, leading to longer-lasting pest control. ddvppesticide.comagropages.com For example, the butenolide insecticide Flupyradifurone, which contains a difluoroethyl group, demonstrates systemic action and is effective against a range of sucking insects. ccspublishing.org.cnmdpi.com By using this compound as a starting material, agrochemical researchers can develop new insecticides and fungicides with potentially improved performance characteristics, such as enhanced potency or a more favorable environmental profile. researchgate.net

Potential in Materials Science for Advanced Fluorinated Polymers and Compounds

The incorporation of fluorine into polymers is a well-established strategy for enhancing material properties. Fluoropolymers typically exhibit high thermal stability, chemical resistance, and low surface energy. The presence of the difluoromethoxy group (-OCF₂H) in this compound is of particular interest as it can impart unique electronic characteristics and improved physicochemical properties to the final materials.

Although specific examples of polymers derived directly from this compound are not extensively reported in publicly available literature, the broader class of fluorinated pyridines is utilized in the synthesis of high-performance polymers such as polyimides. These polymers are known for their exceptional thermal and mechanical stability. It is anticipated that derivatives of this compound could serve as monomers for analogous advanced polymer systems.

Research into related compounds provides insight into the potential applications. For instance, 2-(Difluoromethoxy)pyridine is recognized as a precursor to gem-difluoroolefins, which are valuable in materials science for their distinct electronic properties. This suggests that this compound could be similarly transformed into functional monomers for the creation of fluorinated polymers with specific electronic or optical properties.

Furthermore, the introduction of fluorinated groups into polymer matrices is known to enhance performance characteristics. The use of 5-(Difluoromethyl)-2-fluoropyridine in the synthesis of advanced materials can improve their thermal and mechanical properties. This parallel application underscores the potential of this compound as a valuable component in the design of new materials.

Future Research Directions and Emerging Applications

The future research trajectory for this compound in materials science is pointed towards its application in creating sophisticated and functional materials. The unique combination of a difluoromethoxy group and a fluorine atom on the pyridine ring opens avenues for the synthesis of novel monomers that can be used to produce polymers with highly desirable characteristics.

Emerging applications are likely to be found in the field of electronics and optics, where the electronic nature of the difluoromethoxy group can be exploited. For example, derivatives of this compound could be used to synthesize polymers for applications in:

Dielectric materials: The low polarizability associated with fluorinated compounds can lead to materials with low dielectric constants, which are crucial for high-frequency electronic applications.

Optical films: The unique refractive index properties of fluorinated polymers make them suitable for anti-reflective coatings and other optical components.

Advanced coatings: The inherent properties of fluoropolymers, such as hydrophobicity and chemical resistance, make them ideal for protective and low-friction surface coatings.

The development of new catalytic methods is expanding the synthetic utility of such fluorinated pyridines, enabling their efficient incorporation into a wider range of molecules. As synthetic methodologies advance, it is expected that this compound will be utilized to create a new generation of fluorinated materials with enhanced performance for a variety of high-tech applications. The ability to precisely introduce the difluoromethoxy group into a pyridine structure is a key advantage for the design of new drugs and agrochemicals, and similar structure-property-activity relationships are being explored in materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.